molecular formula C14H18O4 B7997068 O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7997068
M. Wt: 250.29 g/mol
InChI Key: GMSDEDUIZICRFB-UHFFFAOYSA-N
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Description

O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.2938 g/mol . This compound is characterized by the presence of an oxalate ester functional group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets through its functional groups. The oxalate ester can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3,4-Dimethylphenyl)ethyl] O2-methyl oxalate
  • O1-[2-(3,4-Dimethylphenyl)ethyl] O2-propyl oxalate
  • O1-[2-(3,4-Dimethylphenyl)ethyl] O2-butyl oxalate

Uniqueness

O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The ethyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-O-[2-(3,4-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSDEDUIZICRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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